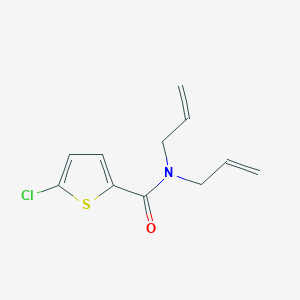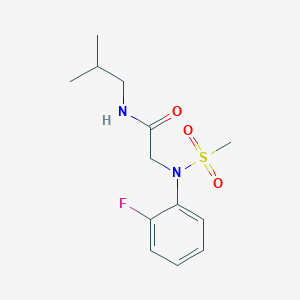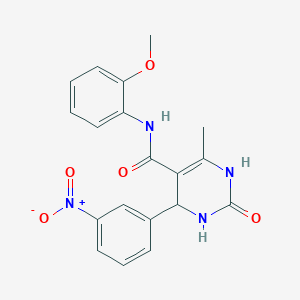![molecular formula C16H11Cl2N3O2 B5139633 N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5139633.png)
N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPOA and is synthesized using a specific method.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood. However, studies have suggested that CPOA inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. This inhibition leads to the induction of apoptosis and the suppression of inflammation, resulting in the anti-cancer and anti-inflammatory effects of CPOA.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CPOA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, CPOA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide in lab experiments is its high purity and stability. CPOA can be synthesized in high yields and is stable under various conditions, making it a reliable compound for research. However, one limitation of using CPOA is its potential toxicity. Studies have shown that CPOA can be toxic to certain cell lines, and caution should be taken when handling this compound.
Future Directions
There are several future directions for the research and development of N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide. One potential direction is the investigation of CPOA as a potential anti-cancer agent for specific types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of CPOA and its potential applications in other fields of science. Finally, the synthesis method of CPOA can be further optimized to improve yields and reduce potential toxicity.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide involves the reaction of 2-chloroaniline and 3-chlorobenzylidene malononitrile in the presence of sodium ethoxide. The reaction mixture is then treated with acetic anhydride to obtain the final product. This synthesis method has been optimized to produce high yields of pure CPOA.
Scientific Research Applications
N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, CPOA has been investigated for its potential as an anti-cancer agent. Studies have shown that CPOA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, CPOA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-11-5-3-4-10(8-11)16-20-14(21-23-16)9-15(22)19-13-7-2-1-6-12(13)18/h1-8H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZANAKYTIAJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=NOC(=N2)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5139552.png)
![1-chloro-2-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5139560.png)
![N-allyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139561.png)



![N-(2-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5139594.png)
![4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B5139600.png)
![2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline](/img/structure/B5139608.png)
![N~1~-(4-chlorobenzyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5139611.png)
![1-benzyl-5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139621.png)
![3-butyl-2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5139628.png)
![2-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B5139646.png)
